
8-Chloroquinoline
Overview
Description
8-Chloroquinoline is an organic compound with the molecular formula C₉H₆ClN. It is a derivative of quinoline, where a chlorine atom is substituted at the eighth position of the quinoline ring. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-Chloroquinoline can be synthesized through several methods. One common approach involves the chlorination of quinoline. The reaction typically uses chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the eighth position.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions: 8-Chloroquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it to 8-aminoquinoline.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as tin and hydrochloric acid are used.
Substitution: Nucleophiles like amines or thiols are employed in substitution reactions.
Major Products Formed:
Oxidation: Quinoline N-oxide derivatives.
Reduction: 8-Aminoquinoline.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Applications
8-Chloroquinoline and its derivatives exhibit a broad spectrum of biological activities, making them valuable in medicinal chemistry.
Anticancer Activity
Recent studies have demonstrated the anticancer properties of this compound derivatives. For instance, compounds derived from 8-hydroxyquinoline have shown efficacy against multiple cancer cell lines, including human lung carcinoma (A-549) and hepatocellular carcinoma (HepG2). One study reported that a specific derivative had an IC50 value of 5.6 mM against A-549 cells, indicating substantial anticancer potential without toxicity to normal cells .
Antiviral Properties
The antiviral activity of this compound has been investigated, particularly in the context of emerging viruses such as dengue. Novel derivatives have shown significant inhibitory effects against dengue virus serotype 2, with one derivative exhibiting an IC50 of 0.49 µM and a selectivity index of 39.5, highlighting its potential as an antiviral agent .
Antibacterial and Antifungal Activities
Hybrid compounds combining this compound with other antibacterial agents have been developed to enhance efficacy against both Gram-positive and Gram-negative bacteria. These hybrids demonstrated lower minimum inhibitory concentrations (MICs) than standard drugs, suggesting their promise as broad-spectrum antibacterial agents . Additionally, some derivatives have shown antifungal activity, further expanding their therapeutic applications.
Chemical Synthesis
The synthesis of this compound typically involves chlorination reactions of quinoline derivatives or modifications of existing compounds to enhance their biological activity. Various synthetic routes have been explored to create derivatives with improved pharmacological properties.
Industrial Applications
Beyond medicinal uses, this compound finds applications in various industries.
Analytical Chemistry
Due to its ability to chelate metal ions effectively, this compound is widely used in metal ion extraction and photometric analysis. It serves as a reagent in determining metal concentrations in environmental samples .
Materials Science
In materials science, derivatives of 8-hydroxyquinoline are utilized as electron carriers in organic light-emitting diodes (OLEDs) and as fluorescent chemosensors for detecting metal ions . This application highlights the compound's versatility beyond biological contexts.
Case Studies
Several case studies illustrate the diverse applications of this compound:
-
Case Study A: Anticancer Research
In a study evaluating the anticancer properties of various 8-hydroxyquinoline derivatives, researchers synthesized multiple compounds and tested their efficacy against different cancer cell lines. Results indicated that certain substitutions significantly enhanced anticancer activity while minimizing toxicity to healthy cells . -
Case Study B: Antiviral Development
Research focused on synthesizing new derivatives with antiviral properties led to the discovery of compounds effective against dengue virus. The mechanism of action was elucidated through in vitro studies demonstrating inhibition at early stages of viral replication .
Mechanism of Action
The mechanism of action of 8-Chloroquinoline and its derivatives often involves interaction with biological targets such as enzymes and receptors. For instance, in antimalarial applications, it interferes with the heme polymerase enzyme in Plasmodium species, preventing the detoxification of heme and leading to the death of the parasite.
Comparison with Similar Compounds
Quinoline: The parent compound without the chlorine substitution.
8-Aminoquinoline: A derivative where the chlorine is replaced with an amino group.
Fluoroquinolines: Compounds where fluorine atoms are substituted on the quinoline ring.
Uniqueness: 8-Chloroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom at the eighth position influences its reactivity and interaction with biological targets, making it a valuable compound in various applications.
Biological Activity
8-Chloroquinoline, a derivative of the quinoline family, has garnered significant attention due to its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, including antimicrobial, anticancer, and antifungal effects. The synthesis of this compound and its derivatives has been extensively studied, revealing promising applications in various therapeutic areas.
This compound is characterized by its unique chemical structure, which allows it to interact with biological targets effectively. The synthesis of this compound typically involves the chlorination of quinoline derivatives, leading to various analogs with enhanced biological activities. Recent advancements in synthetic methodologies have facilitated the development of novel derivatives that exhibit improved efficacy and reduced toxicity.
Biological Activities
1. Antimicrobial Activity
This compound and its derivatives have demonstrated potent antimicrobial properties against a range of pathogens. Studies have shown that these compounds inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, a study reported that a hybrid compound derived from this compound exhibited an MIC (Minimum Inhibitory Concentration) of 0.0625 mg/mL against Staphylococcus aureus, outperforming standard antibiotics . The antimicrobial mechanism is believed to involve metal chelation, depriving bacteria of essential nutrients .
2. Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. Research indicates that it can induce apoptosis in tumor cells through multiple pathways, including the inhibition of topoisomerase IIβ and DNA gyrase . A notable study highlighted the compound's ability to enhance the efficacy of conventional chemotherapeutics, suggesting its role as an adjunct therapy in cancer treatment.
3. Antifungal Activity
This compound derivatives have also shown antifungal activity against various strains, including Candida species. In vitro assays revealed that certain derivatives exhibited fungicidal effects, with time-kill studies confirming their ability to eliminate fungal cells effectively . The antifungal mechanism may involve disruption of fungal cell membrane integrity or interference with metabolic pathways.
Structure-Activity Relationships (SAR)
The biological activity of this compound is closely linked to its molecular structure. Structure-activity relationship studies have identified key substituents that enhance its pharmacological properties:
Substituent | Effect on Activity |
---|---|
Electron-withdrawing groups | Increase lipophilicity and potency |
Hydroxyl groups | Enhance chelation properties |
Alkyl substitutions | Improve solubility and bioavailability |
These insights guide the design of new derivatives aimed at optimizing therapeutic outcomes.
Case Studies
Several case studies illustrate the efficacy of this compound in clinical settings:
- Antimicrobial Resistance : A study evaluated the effectiveness of this compound against multidrug-resistant bacterial strains, demonstrating significant activity where traditional antibiotics failed .
- Cancer Therapy : In vitro experiments using HeLa cells showed that this compound derivatives induced apoptosis without significant toxicity to normal cells, highlighting their potential for selective cancer therapy .
Q & A
Basic Research Questions
Q. What are the standard methodologies for synthesizing and characterizing 8-chloroquinoline in academic research?
- Answer : this compound can be synthesized via palladium-catalyzed reactions, such as hydrodehalogenation of aryl chlorides, yielding high purity (91% isolated) . Characterization typically involves -NMR (e.g., δ = 8.92 ppm for quinoline derivatives), FTIR, and FT-Raman spectroscopy to confirm structure and purity. For novel derivatives, elemental analysis and HPLC are recommended to validate identity .
Q. Which spectroscopic techniques are most effective for analyzing this compound’s structural and electronic properties?
- Answer : FTIR and FT-Raman spectroscopy identify functional groups (e.g., C-Cl stretching at ~600 cm), while -NMR resolves aromatic proton environments. DFT calculations complement experimental data to predict electronic transitions and molecular stability .
Q. How should researchers determine the solubility and solvent compatibility of this compound for reaction optimization?
- Answer : Use polarity-based solubility tests in solvents like DMSO, chloroform, or ethanol. UV-Vis spectroscopy monitors dissolution efficiency, and thermogravimetric analysis (TGA) assesses thermal stability in different solvents .
Q. What protocols ensure reproducibility in synthesizing this compound derivatives?
- Answer : Document reaction conditions (temperature, catalyst loading, solvent ratios) in detail. Provide supplementary files with raw NMR spectra and crystallographic data (if applicable). Cross-reference methods with established literature, such as iodination protocols using N-iodosuccinimide (NIS) .
Advanced Research Questions
Q. How can contradictions in reported catalytic activity of this compound in palladium-mediated reactions be resolved?
- Answer : Perform controlled experiments varying catalyst precursors (e.g., Pd(OAc) vs. Pd/C) and ligands. Use kinetic studies (e.g., Eyring plots) to compare activation energies. Cross-validate results with computational models (DFT) to identify mechanistic discrepancies .
Q. What strategies validate this compound’s role as a substrate for quinoline 2-oxidoreductase in enzymatic studies?
- Answer : Conduct enzyme assays with iodonitrotetrazolium chloride as an electron acceptor. Monitor substrate depletion via HPLC and compare kinetics with analogs (e.g., 8-methylquinoline). Use site-directed mutagenesis to probe active-site interactions .
Q. How do solvent effects influence the electronic properties and reactivity of this compound in photophysical studies?
- Answer : Employ time-dependent DFT (TD-DFT) to model solvatochromic shifts. Experimentally, measure absorption/emission spectra in solvents of varying polarity (e.g., cyclohexane vs. acetonitrile) and correlate with Kamlet-Taft parameters .
Q. What computational approaches best reconcile experimental and theoretical data for this compound’s molecular geometry?
- Answer : Combine X-ray crystallography with DFT-optimized structures (B3LYP/6-311+G). Analyze Hirshfeld surfaces to evaluate intermolecular interactions and validate computational models against experimental bond lengths/angles .
Q. How can researchers mitigate safety risks when handling this compound, given its hazardous classification?
- Answer : Follow OSHA guidelines for chlorinated compounds: use fume hoods, PPE (nitrile gloves, lab coats), and neutralize waste with 10% sodium bicarbonate. Store under inert atmosphere to prevent decomposition .
Q. What frameworks (e.g., FINER criteria) ensure rigorous experimental design for this compound studies?
- Answer : Apply FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria. For example, design catalytic studies with realistic objectives (e.g., deuteration efficiency) and ethical waste disposal plans. Align with literature gaps, such as understudied biochemical applications .
Q. Methodological and Reporting Standards
- Data Contradiction Analysis : Compare results across multiple techniques (e.g., NMR vs. XRD) and replicate experiments under standardized conditions. Use statistical tools (e.g., ANOVA) to identify outliers .
- Reproducibility : Adhere to Beilstein Journal guidelines: include detailed experimental sections, supplementary files for raw data, and cite known compound synthesis protocols .
Properties
IUPAC Name |
8-chloroquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN/c10-8-5-1-3-7-4-2-6-11-9(7)8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUSMDMDNFUYZTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060601 | |
Record name | Quinoline, 8-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9060601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
611-33-6 | |
Record name | 8-Chloroquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=611-33-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Chloroquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611336 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Chloroquinoline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56815 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Quinoline, 8-chloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Quinoline, 8-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9060601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-chloroquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.333 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 8-CHLOROQUINOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4UPA3J2CR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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